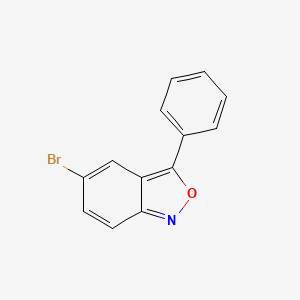

5-Bromo-3-phenyl-2,1-benzisoxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-phenyl-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEVIXPPTCEYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237082 | |

| Record name | 5-Bromo-3-phenyl-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-34-7 | |

| Record name | 5-Bromo-3-phenyl-2,1-benzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-phenyl-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-3-PHENYL-2,1-BENZISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292AUJ3WRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 3 Phenyl 2,1 Benzisoxazole

Reactions Involving the Benzisoxazole Ring System

The reactivity of the 2,1-benzisoxazole core is central to its utility as a versatile intermediate in organic synthesis. The inherent strain and weak N-O bond of the isoxazole (B147169) moiety are the primary drivers for its diverse chemical transformations.

N-O Bond Scission and Subsequent Rearrangement Chemistry

Cleavage of the N-O bond is a characteristic reaction of 2,1-benzisoxazoles, serving as the initial step in a variety of subsequent rearrangements. This bond scission can be initiated by photochemical or thermal energy, leading to highly reactive intermediates.

Under photochemical conditions, 3-phenyl-2,1-benzisoxazoles are known to undergo complex transformations. chem-soc.si Irradiation, particularly in acidic environments, can initiate the cleavage of the N-O bond. This process is believed to form a transient diradical or a nitrene-like species. The fate of this intermediate determines the final product structure.

One significant pathway involves ring expansion. The cleavage of the benzisoxazole ring can lead to the formation of seven-membered ring systems like azepines. chem-soc.si For example, the photolysis of anthranils can yield azepine derivatives. Furthermore, these compounds serve as precursors for the synthesis of acridones, which are valuable scaffolds in medicinal chemistry and materials science. The transformation into acridone (B373769) derivatives often involves intramolecular cyclization and rearrangement of the photochemically generated intermediate. chem-soc.si

| Starting Material Class | Conditions | Key Intermediate | Major Product Class(es) |

| 3-Phenyl-2,1-benzisoxazoles | UV irradiation, often in acid | Diradical/Nitrene species | Diazepinones, Acridones |

This interactive table summarizes the photochemical reactivity of the 3-phenyl-2,1-benzisoxazole scaffold.

The 2,1-benzisoxazole system can be thermally labile, and heating can induce various isomerization and rearrangement reactions. While the synthesis of 5-bromo-3-phenyl-2,1-benzisoxazole itself can be achieved via thermolysis of precursors like 2-azidobenzophenones at around 135°C, higher temperatures can promote further transformations. researchgate.net

A notable thermal reaction for closely related analogs is the rearrangement to form different heterocyclic systems. For instance, 3-benzoyl-2,1-benzisoxazole, upon heating in various solvents, rearranges to 2-phenyl-4H-3,1-benzoxazone. rsc.org This process likely involves the initial N-O bond cleavage, followed by intramolecular rearrangement and recyclization to form the more stable benzoxazone ring. Such rearrangements highlight the utility of the benzisoxazole ring as a latent reactive species that can be unmasked by heat to generate molecular complexity.

| Compound Class | Conditions | Product Class |

| 3-Acyl-2,1-benzisoxazoles | Heating in solvent | Benzoxazones |

| 2,1-Benzisoxazoles | Elevated Temperatures | Isomerized Heterocycles |

This interactive table illustrates common thermally induced rearrangements of the 2,1-benzisoxazole ring system.

Redox Chemistry of the Isoxazole Moiety

The nitrogen and oxygen atoms within the isoxazole ring allow for both oxidation and reduction reactions, leading to a variety of functionalized products.

The nitrogen atom in the 2,1-benzisoxazole ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using standard oxidizing agents. The resulting benzisoxazole N-oxides are themselves useful intermediates that can undergo further reactions, such as the Boekelheide rearrangement, to introduce functionality at the adjacent methyl or methylene (B1212753) group. chim.it This reactivity expands the synthetic utility of the benzisoxazole core, allowing for derivatization at the 3-position. chim.it

The direct reduction of a 2,1-benzisoxazole to a benzoxazole (B165842) is not a commonly reported transformation. The typical reductive pathway for 2,1-benzisoxazoles involves the facile cleavage of the weak N-O bond. This reductive scission leads to the formation of o-aminobenzophenones or related derivatives, which are key precursors for other heterocyclic systems like benzodiazepines. chem-soc.siresearchgate.net

However, it is pertinent to note the relationship between benzisoxazoles and their benzoxazole isomers in synthetic chemistry. Methodologies have been developed where o-hydroxyaryl ketoximes can be selectively cyclized to either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles by tuning the reaction conditions. clockss.org The formation of benzoxazoles from these common precursors proceeds through a Beckmann-type rearrangement, which is a distinct pathway from the direct reduction of a pre-formed 2,1-benzisoxazole ring. chim.itclockss.org

| Reaction Type | Reagents/Conditions | Primary Product | Notes |

| Standard Reduction | Catalytic Hydrogenation, SmI2, etc. | o-Aminobenzophenones | Proceeds via N-O bond cleavage. researchgate.net |

| Related Synthesis | BTC/TPPO (base-free) on o-hydroxyaryl ketoximes | Benzoxazoles | Proceeds via Beckmann rearrangement from a common precursor, not reduction of 2,1-benzisoxazole. clockss.org |

This interactive table compares the standard reductive pathway of 2,1-benzisoxazoles with a related synthetic route to isomeric benzoxazoles.

Substitution Reactivity on the Aromatic Rings

The presence of two distinct aromatic rings—the brominated benzene (B151609) ring of the benzisoxazole core and the C3-phenyl substituent—offers multiple sites for substitution reactions. The nature of these reactions is heavily influenced by the electronic properties of the heterocyclic system.

The bromine atom at the 5-position of the benzisoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused isoxazole ring system enhances the electrophilicity of the carbon to which the bromine is attached, facilitating attack by nucleophiles. This reactivity is analogous to that observed in other halogenated benzisoxazoles and related heterocyclic compounds like 5-bromo-2-phenyl-1,3-benzothiazole, where the bromine atom can be displaced by various nucleophiles. For instance, reactions with strong nucleophiles under appropriate conditions can lead to the replacement of the bromine atom. While specific examples for this compound are not extensively documented in readily available literature, the general principle of SNAr on similar scaffolds is well-established. chim.it

Prototypical Ring-Opening: The Kemp Elimination Reaction

A hallmark reaction of benzisoxazoles is the base-catalyzed ring-opening, famously known as the Kemp elimination. This reaction serves as a model system for studying proton abstraction from carbon and has been extensively investigated for its utility in probing catalytic mechanisms. nih.govnih.gov

The Kemp elimination is initiated by the abstraction of a proton from the C3 position of the benzisoxazole ring by a base. nih.govbakerlab.org In the case of this compound, this proton abstraction is less relevant as the C3 position is substituted with a phenyl group. However, for benzisoxazoles with a hydrogen at C3, the mechanism proceeds via a concerted process where the C-H bond breaks, and the weak N-O bond of the isoxazole ring cleaves simultaneously. nih.govbakerlab.org This concerted cleavage results in the formation of a stable 2-cyanophenolate anion as the product. nih.govnih.gov The negative charge in the transition state is delocalized across the aromatic system, which facilitates the reaction. nih.gov The reaction is a valuable tool for creating substituted 2-cyanophenols, which are important synthetic intermediates.

| Step | Description | Key Intermediates/States |

|---|---|---|

| 1 | A base (e.g., hydroxide (B78521), acetate) approaches the C3-proton of the benzisoxazole. nih.govresearchgate.net | Reactant-Base Complex |

| 2 | The base abstracts the proton from the C3 carbon. nih.govbakerlab.org | Transition State with developing negative charge. nih.govbakerlab.org |

| 3 | Concurrently with proton abstraction, the weak N-O bond cleaves. nih.gov | - |

| 4 | The five-membered ring opens to form the final 2-cyanophenolate product. nih.gov | Product: 2-Cyanophenolate |

The Kemp elimination has become a benchmark reaction for testing the efficiency of both naturally occurring and computationally designed enzymes. nih.govnih.gov Various systems have been shown to catalyze this reaction, including catalytic antibodies, micelles, and computationally designed "Kemp eliminases." nih.govresearchgate.net These catalysts often provide a hydrophobic environment or possess a strategically positioned basic residue (like a carboxylate) to facilitate the proton abstraction. nih.govbakerlab.orgresearchgate.net For instance, the enzyme ketosteroid isomerase (KSI) has been found to promiscuously catalyze the Kemp elimination, with certain mutants showing significantly enhanced activity. nih.govresearchgate.net These enzymatic systems can accelerate the reaction rate by several orders of magnitude compared to the uncatalyzed reaction in an aqueous solution. nih.govwhiterose.ac.uk

| Catalyst Type | Example | Mechanism of Acceleration | Reported Rate Acceleration (kcat/kuncat) |

|---|---|---|---|

| Designed Enzyme | KE59 | Provides an active site with a catalytic glutamate (B1630785) residue (E230) to act as a base. bakerlab.org | Up to ~107bakerlab.org |

| Catalytic Antibody | 34E4 | Utilizes a glutamate residue (GluH50) as a base within a binding pocket. researchgate.net | High rates reported. researchgate.net |

| Natural Enzyme (Promiscuous) | Ketosteroid Isomerase (D38N mutant) | An active site carboxylate (D99) performs the proton abstraction. nih.govresearchgate.net | Up to 7,000-fold better than wild-type. researchgate.net |

| Supramolecular Cage | M8L12 Coordination Cage | Accumulates hydroxide ions and binds the substrate hydrophobically. whiterose.ac.uk | Up to 2 x 105whiterose.ac.uk |

Influence of Substituents on Reaction Outcomes and Selectivity

Substituents on the benzisoxazole ring system have a profound effect on its reactivity. Electron-withdrawing groups, such as nitro or halogen groups, generally facilitate both nucleophilic substitution and the Kemp elimination. chim.itnih.gov For instance, in the Kemp elimination of 5-substituted benzisoxazoles, electron-withdrawing groups at the 5-position (like nitro, cyano, chloro, and bromo) stabilize the developing negative charge in the transition state, thereby increasing the reaction rate. nih.gov Conversely, electron-donating groups on the aromatic ring tend to decrease the rate of these reactions. chim.it

In the context of this compound, the bromine atom acts as an electron-withdrawing group via induction, which would be expected to enhance the rate of any potential ring-opening reactions compared to an unsubstituted analogue. The phenyl group at the C3 position blocks the typical Kemp elimination pathway but opens up possibilities for other transformations, such as transition-metal-catalyzed cross-coupling or ring-opening reactions that proceed through different mechanisms. dntb.gov.uaresearchgate.net The synthesis of various substituted 2,1-benzisoxazoles is often influenced by these electronic effects, where the presence of certain substituents is crucial for the success of the cyclization reaction itself. nih.gov

Spectroscopic and Crystallographic Characterization of 5 Bromo 3 Phenyl 2,1 Benzisoxazole and Analogues

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Luminescence and Emission Spectroscopy

The photophysical properties of 2,1-benzisoxazoles are of significant interest due to their potential application as fluorescent probes and in optoelectronic materials. While specific emission spectra for 5-Bromo-3-phenyl-2,1-benzisoxazole are not extensively documented in the literature, its luminescent behavior can be inferred from studies on closely related analogues.

Heterocyclic compounds containing the benzisoxazole or the isomeric benzoxazole (B165842) core often exhibit significant fluorescence. researchgate.netacs.org The emission properties are highly dependent on the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent environment. For many derivatives, fluorescence originates from an intramolecular charge transfer (ICT) state, leading to a large separation between the absorption and emission maxima, known as the Stokes shift. frontiersin.org

Studies on substituted benzils have shown that the introduction of a bromine atom can alter the luminescence pathway, favoring fluorescence over the phosphorescence observed in the unsubstituted parent compound. nih.gov Furthermore, research on 2,1,3-benzoxadiazole derivatives, which also feature a nitrogen-oxygen heterocyclic ring, demonstrates strong, solvent-dependent fluorescence in the blue-green region of the spectrum. frontiersin.org

Given these precedents, this compound is expected to be a fluorescent compound. The combination of the electron-rich benzisoxazole system, the conjugated phenyl group, and the heavy bromine atom likely leads to emission in the visible spectrum. The exact emission maximum and quantum yield would be influenced by solvent polarity.

| Compound/Class | Observed Photophysical Properties | Reference |

| 2-(N-phenylcarbazolyl)benzoxazole derivatives | Exhibit solvatochromism; photophysical properties determined by π-π* or ICT transitions. | researchgate.net |

| 2,1,3-Benzoxadiazole derivatives | Strong, solvent-dependent fluorescence (bluish-green emission); large Stokes' shifts attributed to ICT. | frontiersin.org |

| m-Bromo-substituted benzil (B1666583) | Exhibits fluorescence in the crystal state, unlike the parent benzil which shows phosphorescence. | nih.gov |

| Pyranoindole Congeners | Moderate to high quantum yields (30–89%) and large Stokes shifts (9000–15,000 cm⁻¹). | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns.

The molecular formula for this compound is C₁₃H₈BrNO. nih.govnih.gov This corresponds to a monoisotopic mass of approximately 272.98 g/mol and an average molecular weight of 274.11 g/mol . nih.gov Due to the presence of the bromine atom, the molecular ion (M⁺) peak in the mass spectrum is expected to appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br (M and M+2).

While the specific mass spectrum for this compound is not publicly cataloged, a fragmentation pathway can be proposed based on the known behavior of related structures, such as the parent 2,1-benzisoxazole and its chloro-analogues. researchgate.netnist.govnist.gov For aromatic compounds, the molecular ion peak is typically strong and readily identifiable. libretexts.org

The primary fragmentation pathways for this compound under electron ionization (EI) would likely involve:

Loss of the bromo radical: Cleavage of the C-Br bond to yield an ion at [M-Br]⁺.

Cleavage of the isoxazole (B147169) ring: Rupture of the N-O bond is characteristic of isoxazoles, often followed by the loss of carbon monoxide (CO).

Formation of aroylium ions: Fragmentation can lead to the formation of stable ions such as the phenyl cation (C₆H₅⁺) or the bromobenzoyl cation.

| Ion Fragment | Proposed Structure | Expected m/z (for ⁷⁹Br) |

| [M]⁺ | [C₁₃H₈⁷⁹BrNO]⁺ | 273 |

| [M+2]⁺ | [C₁₃H₈⁸¹BrNO]⁺ | 275 |

| [M-Br]⁺ | [C₁₃H₈NO]⁺ | 194 |

| [M-CO]⁺ | [C₁₂H₈BrNO]⁺ | 245 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [BrC₆H₃CO]⁺ | Bromobenzoyl type cation | 182 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. Although a specific crystal structure for this compound has not been reported, its solid-state architecture can be reliably predicted by examining crystallographic data from analogous compounds. researchgate.netnih.govnih.gov

The conformation of this compound is defined by the spatial relationship between the planar benzisoxazole ring system and the phenyl substituent at the 3-position. This relationship is quantified by the dihedral angle between the two aromatic rings.

| Analogue Compound | Rings Measured | Dihedral Angle (°) | Reference |

| 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide | Benzyl (B1604629) ring to isoxazole ring | 74.19 | researchgate.net |

| 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone | Benzoxazole ring to phenyl ring | 9.91 | nih.gov |

| 3-Aryl-2-phenyl-1,3-benzothiazin-4-one | Benzothiazine ring to phenyl ring | 78.60 - 98.40 | nih.gov |

Based on these analogues, the benzisoxazole core of this compound is expected to be largely planar. The phenyl ring at position 3 will likely be twisted out of the benzisoxazole plane with a non-zero dihedral angle to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the heterocyclic core.

The packing of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. For this compound, the crystal structure is expected to be stabilized by a combination of weak forces, including hydrogen bonds, π-π stacking, and halogen bonding.

Crystal structures of related phenyl-substituted benzisoxazoles and benzoxazoles reveal the importance of C-H⋯O and C-H⋯N hydrogen bonds, as well as C-H⋯π and π-π stacking interactions, in building the supramolecular architecture. researchgate.netnih.gov The presence of multiple aromatic rings in this compound makes π-π stacking a highly probable interaction, where the electron-rich phenyl ring of one molecule interacts with the benzisoxazole system of a neighbor.

Computational and Theoretical Studies on 5 Bromo 3 Phenyl 2,1 Benzisoxazole Systems

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the fundamental aspects of 5-Bromo-3-phenyl-2,1-benzisoxazole and related systems.

Computational studies have been pivotal in understanding the reaction mechanisms involving benzisoxazole derivatives. For instance, in the synthesis of related heterocyclic systems, DFT calculations, often supported by experimental evidence, have helped to clarify reaction pathways. One area of focus has been the Japp-Klingemann reaction, where computational analysis can help predict the regioselectivity of cyclization reactions. nih.gov While not directly studying this compound, the mechanistic principles derived from the study of similar structures, such as the formation of thiazole (B1198619) rings from isatin-3-ylidene thiosemicarbazones and hydrazonoyl chlorides, are transferable. nih.gov Such studies often explore the energetics of different potential intermediates and transition states to determine the most likely reaction course. nih.gov For example, the debate between a nucleophilic substitution pathway and one involving a nitrilimine intermediate in certain cyclization reactions highlights the importance of theoretical calculations in distinguishing between plausible mechanisms. nih.gov

In the context of synthesizing 3-phenylbenzo[c]isoxazoles, theoretical studies have shed light on the thermocyclization of 2-azidobenzophenones. researchgate.net These investigations reveal that the reaction proceeds efficiently through a denitrogenative cyclization sequence. researchgate.net

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For this compound, the presence of the bromine atom significantly influences the electronic distribution within the aromatic system. The electronegativity of bromine polarizes the benzisoxazole ring, which can enhance its susceptibility to nucleophilic attack. Computational analyses, such as mapping of electrostatic potential surfaces, can visualize these effects and identify regions of high or low electron density, which are crucial for predicting sites of electrophilic or nucleophilic attack.

The fusion of the benzene (B151609) and isoxazole (B147169) rings creates a unique electronic environment. The phenyl group at the 3-position further contributes to the electronic landscape through steric and electronic effects, including π-stacking interactions.

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. For instance, in the characterization of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, the observed IR spectrum showed characteristic signals for the acetamide (B32628) group (NH at 3300 cm⁻¹ and C=O at 1611 cm⁻¹), and the ¹H NMR spectrum displayed characteristic singlets for the methyl and chloromethyl groups. mdpi.com DFT calculations can be used to compute vibrational frequencies and chemical shifts, which, when compared with experimental data, can confirm the proposed structure of a molecule. mdpi.com

For 5-chloro-3-phenyl-2,1-benzisoxazole, the National Institute of Standards and Technology (NIST) provides access to its gas-phase IR spectrum, which serves as a valuable reference for computational chemists to validate their theoretical models. nist.gov

Theoretical Examination of Photochemical Pathways and Excited State Dynamics

The study of photochemical reactions and the behavior of molecules in their excited states is a complex field where theoretical chemistry plays a crucial role. For benzisoxazole derivatives, photochemical cyclization has been reported. For example, the base-mediated photochemical cyclization of 2-azidobenzoic acids leads to the formation of 2,1-benzisoxazole-3(1H)-ones. researchgate.net Computational methods, such as Time-Dependent DFT (TD-DFT), can be employed to investigate the electronic transitions and potential energy surfaces of the excited states involved in such photochemical processes. These studies can help elucidate the mechanism of ring closure and identify any intermediates or transition states on the excited-state potential energy surface.

Computational Studies on Fragmentation Processes

Mass spectrometry is a key analytical technique for identifying and structuring elucidating chemical compounds. The fragmentation patterns observed in a mass spectrum are directly related to the stability of the resulting ions and the underlying bond strengths. Computational studies can be used to model the fragmentation of molecules under electron impact ionization.

Research on the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles has utilized quantum-chemical modeling to understand the fragmentation pathways. researchgate.net These theoretical investigations complement experimental chromatography-mass spectrometry data to provide a comprehensive picture of how these molecules break apart. researchgate.net This understanding is valuable as the fragmentation behavior can be indicative of the compound's reactivity in other chemical reactions. researchgate.net For the related compound 5-bromo-3-phenyl-1,2-oxazole, predicted collision cross-section (CCS) values for various adducts have been calculated, providing theoretical data that can be compared with experimental ion mobility mass spectrometry results. uni.lu

Elucidation of Catalyst-Substrate Interactions in Enzymatic Reactions

While direct studies on the enzymatic interactions of this compound are not prevalent, computational methods are widely used to understand how similar small molecules interact with biological targets. For example, in the study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as potential anticancer agents, molecular docking and dynamic simulations were performed to investigate the binding mode of a derivative within the active site of the VEGFR-2 enzyme. nih.gov These computational techniques can predict the binding affinity and orientation of a ligand within a protein's active site, providing insights into the molecular basis of its biological activity. nih.gov Such studies are crucial for structure-based drug design and for understanding the mechanism of action of bioactive compounds.

Advanced Applications of 5 Bromo 3 Phenyl 2,1 Benzisoxazole in Chemical Synthesis and Materials Research

Utilization as a Crucial Building Block in Heterocyclic Synthesis

5-Bromo-3-phenyl-2,1-benzisoxazole serves as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its unique chemical structure, featuring a reactive isoxazole (B147169) ring and a bromine substituent, allows for a range of chemical transformations.

Precursor Chemistry for 2-Aminoarylketones and Benzophenones

The 2,1-benzisoxazole ring system is a masked form of a 2-aminoarylketone. Through reductive cleavage of the N-O bond of the isoxazole ring, this compound can be readily converted into 2-amino-5-bromobenzophenone. This transformation is a key step that unlocks the potential of the benzisoxazole core for further synthetic elaborations. The resulting 2-aminoarylketones are themselves important intermediates in the synthesis of various pharmaceuticals and functional materials. For instance, they can be further transformed into benzophenones through methods known in the art. researchgate.net

The general transformation can be represented as follows:

Synthesis of Fused Heterocyclic Systems (e.g., Quinolines, Acridines, Quinazolines, 1,4-Benzodiazepines, Nitroacridinones)

The 2-aminoarylketone functionality derived from this compound is a linchpin for the construction of various fused heterocyclic systems.

Quinolines: SF₅-containing ortho-aminobenzophenones, which are analogous to the aminobenzophenone derived from this compound, undergo condensation reactions with carbonyl compounds to yield quinolines. beilstein-journals.org This suggests a viable synthetic route to novel quinoline (B57606) derivatives starting from this compound.

Acridines: The transformation of 3-aryl-5-haloanthranils, which can be derived from the corresponding benzisoxazoles, into 9-acridanones and subsequently acridines is a known method. researchgate.net Acridines can also be synthesized through methods like the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid. ptfarm.plnih.gov

Quinazolines: this compound can be transformed into 4-aryl-6-halogenated quinazolines by reacting it with urotropine in polyphosphoric acid. researchgate.net Furthermore, the analogous SF₅-containing ortho-aminobenzophenones can be converted to quinazolines through condensation reactions with amines. beilstein-journals.org A variety of synthetic routes to quinazolines and quinazolinones have been developed, some of which could be adapted for derivatives of this compound. jocpr.comnih.govscispace.comnih.govtsijournals.com

1,4-Benzodiazepines: The synthesis of 1,4-benzodiazepines often involves the use of 2-aminobenzophenones as key precursors. nih.govrsc.orgneliti.com Given that this compound can be readily converted to a 2-aminobenzophenone (B122507) derivative, it represents a strategic starting material for accessing this important class of heterocyclic compounds. The alkylation of benzodiazepine (B76468) enolates is one method for preparing 3-substituted 1,4-benzodiazepines. researchgate.net

Nitroacridinones: A direct conversion of this compound to a nitroacridinone derivative has been reported. The reaction of 5-bromo-3-phenylbenzo[c]isoxazole with nitric acid in chloroform (B151607) yields the corresponding nitroacridinone. researchgate.net

The following table summarizes the key heterocyclic systems that can be synthesized from this compound and the general synthetic strategies.

| Heterocyclic System | Synthetic Strategy |

| Quinolines | Reductive cleavage to 2-aminobenzophenone followed by condensation with a carbonyl compound. beilstein-journals.org |

| Acridines | Transformation of the derived 3-aryl-5-haloanthranil. researchgate.net |

| Quinazolines | Reaction with urotropine in polyphosphoric acid or from the derived 2-aminobenzophenone. researchgate.netbeilstein-journals.org |

| 1,4-Benzodiazepines | Utilization of the derived 2-aminobenzophenone as a key precursor. nih.govrsc.orgneliti.com |

| Nitroacridinones | Direct reaction with nitric acid in chloroform. researchgate.net |

Strategies for Derivatization to Access Diverse Chemical Libraries

The presence of a bromine atom on the benzisoxazole core and the potential to introduce other functional groups through the cleavage of the isoxazole ring provide multiple avenues for the derivatization of this compound.

Palladium-Catalyzed Coupling Reactions for Broad Functionalization

The bromine atom at the 5-position of the benzisoxazole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a diverse array of functional groups, enabling the generation of extensive chemical libraries for drug discovery and materials science research. rsc.org

Common palladium-catalyzed coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or their esters to introduce new aryl or vinyl substituents. mdpi.com

Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

The general scheme for a palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. uzh.chresearchgate.net

Alkylation and Acylation of Derived Amine Functionalities

Following the reductive cleavage of the 2,1-benzisoxazole ring to the corresponding 2-amino-5-bromobenzophenone, the resulting primary amine functionality can be further derivatized through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, further expanding the chemical space accessible from the parent benzisoxazole.

Alkylation: The amine can be alkylated using various alkyl halides or other electrophiles under basic conditions to yield secondary or tertiary amines. nih.gov

Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides.

These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activities of lead compounds.

Development of Optically Active and Functional Materials

The derivatization of this compound and its downstream products can lead to the development of novel optically active and functional materials. For instance, the introduction of chiral moieties can lead to optically active compounds with potential applications in asymmetric catalysis or as chiral resolving agents.

Furthermore, the extended π-systems that can be constructed from this scaffold suggest potential for applications in materials science. For example, N-arylation of 5-bromo-2-aminobenzimidazole, a related heterocyclic system, has been explored for the development of materials with non-linear optical (NLO) properties. mdpi.com The study of such derivatives can provide insights into their electronic properties and potential for use in optoelectronic devices. The synthesis of highly conjugated derivatives from related bromo-substituted heterocycles has been shown to result in compounds with interesting fluorescence properties. mdpi.com

Structure-Property Relationships for Tunable Photophysical Characteristics

The photophysical properties of this compound, a member of the 2,1-benzisoxazole family, are intrinsically linked to its molecular structure. The core of this relationship lies in the electronic transitions between the ground state and excited states of the molecule, which can be modulated by the strategic placement of substituents. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles of photochemistry and the study of analogous compounds allow for a detailed theoretical exploration of its expected characteristics.

The 2,1-benzisoxazole scaffold, fused with a phenyl ring at the 3-position, forms an extended π-conjugated system. This system is the primary determinant of the molecule's absorption and emission properties. The introduction of a bromine atom at the 5-position of the benzisoxazole ring is expected to significantly influence these properties through several mechanisms:

Heavy Atom Effect: Bromine, being a heavy atom, can enhance spin-orbit coupling. This phenomenon facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). As a consequence, the fluorescence quantum yield may be reduced, while the phosphorescence quantum yield could be enhanced. This effect is a key consideration in the design of materials for applications such as organic light-emitting diodes (OLEDs) that can harvest triplet excitons.

Inductive and Mesomeric Effects: The bromine atom is an electron-withdrawing group through its inductive effect (-I) and can also participate in resonance (mesomeric effect, +M) by donating its lone pair of electrons to the aromatic system. The interplay of these effects can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, the electron-withdrawing nature of halogens can lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound, 3-phenyl-2,1-benzisoxazole.

Solvatochromism: The polarity of the solvent can also play a crucial role in the photophysical behavior of this compound. In polar solvents, the dipole moment of the molecule in the excited state may differ from that in the ground state, leading to a shift in the emission wavelength. This solvatochromic effect is a valuable property for developing chemical sensors.

The tunability of the photophysical characteristics can be further expanded by introducing other functional groups onto the phenyl ring or the benzisoxazole core. For instance, the introduction of electron-donating groups (e.g., methoxy, amino) on the phenyl ring could create a "push-pull" system, potentially leading to intramolecular charge transfer (ICT) upon photoexcitation. Such systems are known for their large Stokes shifts and high sensitivity to the local environment.

A hypothetical exploration of the impact of substituents on the photophysical properties of a 3-aryl-2,1-benzisoxazole scaffold is presented in the table below. This data is illustrative and based on general principles observed in similar heterocyclic fluorophores.

| Substituent at 5-position | Substituent on Phenyl Ring | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ_F) |

| H | H | ~320 | ~380 | Moderate |

| Br | H | ~330 | ~390 | Lower (Heavy Atom Effect) |

| H | OCH₃ (para) | ~340 | ~420 | Higher (ICT) |

| Br | OCH₃ (para) | ~350 | ~430 | Moderate (Competing Effects) |

| H | NO₂ (para) | ~335 | ~400 (Quenched) | Very Low (Non-radiative decay) |

| Br | NO₂ (para) | ~345 | ~410 (Quenched) | Very Low (Non-radiative decay) |

This is a hypothetical data table for illustrative purposes.

Integration into Complex Supramolecular Architectures (e.g., related to π-stacking)

The planar and aromatic nature of the this compound molecule makes it an excellent candidate for integration into complex supramolecular architectures. A key non-covalent interaction that can drive the self-assembly of this compound is π-stacking.

π-stacking interactions are attractive forces that occur between aromatic rings. In the case of this compound, these interactions can occur between the benzisoxazole ring systems of adjacent molecules, between the phenyl rings, or a combination of both. The presence of the bromine atom can also influence these interactions through halogen bonding, a directional interaction between a halogen atom and a Lewis base.

The integration of this compound into supramolecular structures can lead to materials with novel properties and functions. For example:

Crystal Engineering: By controlling the π-stacking and other non-covalent interactions through solvent choice, temperature, and the introduction of other functional groups, it is possible to engineer the crystal packing of this compound. Different packing motifs (e.g., herringbone, sandwich) can lead to different bulk properties, such as conductivity and mechanical strength.

Luminescent Materials: The aggregation of this compound molecules through π-stacking can significantly alter their photophysical properties. In some cases, aggregation can lead to fluorescence quenching due to the formation of non-emissive excimers. However, in other systems, aggregation-induced emission (AIE) can be observed, where the restriction of intramolecular rotations in the aggregated state opens up radiative decay channels, leading to enhanced fluorescence.

Host-Guest Chemistry: The aromatic surfaces of this compound can act as binding sites for guest molecules through π-stacking interactions. This can be exploited in the design of molecular sensors or for the controlled release of guest molecules.

The table below illustrates the potential types of π-stacking interactions that could be observed in the supramolecular assembly of this compound and their potential consequences.

| Interacting Moieties | Type of π-stacking | Potential Consequences |

| Benzisoxazole - Benzisoxazole | Face-to-face or offset | Enhanced electronic communication, potential for excimer formation. |

| Phenyl - Phenyl | Face-to-face or T-shaped | Stabilization of the supramolecular structure, influence on solubility. |

| Benzisoxazole - Phenyl | Intermolecular or intramolecular | Control of molecular conformation and packing. |

The ability to form well-defined supramolecular structures is a critical aspect of modern materials science. The unique combination of a halogenated benzisoxazole core and a phenyl substituent in this compound provides a versatile platform for the design and construction of new functional materials based on controlled non-covalent interactions.

Prospective Research Directions and Future Outlook

Innovation in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic methods is a paramount goal in modern chemistry. jmchemsci.com For benzisoxazoles, including the 5-bromo-3-phenyl variant, future efforts will likely concentrate on moving away from traditional multi-step syntheses that often require harsh conditions or hazardous reagents. acs.orgnih.gov

Key areas of innovation include:

Electrochemical Synthesis: Recent advancements have demonstrated that electrochemical methods can provide a sustainable and scalable route to highly substituted 2,1-benzisoxazoles. rsc.orgrsc.org These methods often use inexpensive and reusable carbon-based electrodes and operate under environmentally friendly conditions, avoiding harmful solvents and reagents. rsc.org Future work could adapt these electrochemical protocols for the specific, high-yield synthesis of 5-Bromo-3-phenyl-2,1-benzisoxazole from readily available nitroaromatic precursors.

[3+2] Cycloaddition Reactions: The cycloaddition of in-situ generated nitrile oxides with arynes presents a powerful and direct route to functionalized benzisoxazoles. acs.orgnih.govorganic-chemistry.org This approach allows for the rapid assembly of the benzisoxazole core under mild conditions. nih.gov Research will likely focus on expanding the substrate scope and improving the efficiency of generating the requisite bromo-substituted aryne and phenylnitrile oxide intermediates.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a frontier in synthetic chemistry that offers a more atom-economical approach to building complex molecules. Future methodologies could target the direct C-H arylation or bromination on a pre-formed benzisoxazole core, or the cyclization of precursors via C-H activation, thereby streamlining the synthesis of derivatives like this compound.

Table 1: Comparison of Synthetic Methodologies for Benzisoxazoles

| Methodology | Advantages | Potential for Sustainability | Key Precursors |

|---|---|---|---|

| Traditional Cyclization | Well-established, versatile | Often requires harsh bases or acids, multi-step | o-Hydroxyaryl oximes, o-Substituted aryl oximes chim.it |

| Electrochemical Synthesis | Scalable, uses benign reagents, mild conditions rsc.orgrsc.org | High; avoids hazardous oxidants/reductants | Nitroarenes rsc.org |

| [3+2] Cycloaddition | High convergence, mild conditions, good functional group tolerance nih.gov | Moderate to High; depends on precursor synthesis | Aryne precursors, Chlorooximes nih.gov |

| C-H Activation | High atom economy, potentially fewer steps | High; reduces pre-functionalization steps | Benzisoxazole core, suitable coupling partners |

Comprehensive Investigation of Novel Reactivity Patterns and Unanticipated Transformations

Understanding the intrinsic reactivity of the this compound molecule is crucial for unlocking its full potential as a synthetic building block. The presence of the bromine atom, the phenyl group, and the N-O bond of the isoxazole (B147169) ring offers multiple sites for chemical modification.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly explore Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions to install a wide array of substituents. nih.gov These studies will systematically investigate the influence of ligands and reaction conditions to achieve high efficiency and functional group tolerance, enabling the synthesis of diverse libraries of novel compounds. uzh.chresearchgate.net For instance, the Suzuki coupling of a related bromo-substituted 1,3-dihydro-2,1-benzisoxazole with phenylboronic acid has been shown to proceed in good yield, demonstrating the feasibility of this approach. nih.gov

Ring-Opening and Rearrangement Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive or basic conditions. wikipedia.org While the Kemp elimination is known for 1,2-benzisoxazoles, detailed investigations into the stability and potential rearrangements of the 2,1-benzisoxazole isomer, particularly with the 3-phenyl substituent, could reveal novel transformations. These studies might uncover pathways to other important heterocyclic systems, expanding the synthetic utility of the scaffold.

Photoredox Catalysis: The application of photoredox catalysis could unlock new reactivity patterns. jmchemsci.com Light-mediated reactions might enable novel functionalizations at the phenyl ring or even direct C-H functionalization on the benzisoxazole core under exceptionally mild conditions, which are not accessible through traditional thermal methods.

Design of Advanced Chemical Probes and Functional Materials Based on the Benzisoxazole Scaffold

The benzisoxazole framework is a "privileged scaffold," appearing in numerous pharmacologically active compounds and functional materials. nih.govnih.gov The this compound derivative is an ideal starting point for creating sophisticated molecular tools and materials.

Fluorescent Probes: By appending fluorogenic or fluorophoric moieties through cross-coupling reactions at the 5-position, novel fluorescent probes can be designed. These probes could be engineered to detect specific analytes, such as reactive oxygen species (ROS), metal ions, or biologically relevant enzymes. nih.gov The benzisoxazole core can be tuned electronically to modulate the photophysical properties (e.g., Stokes shift, quantum yield) of the resulting probe. nih.gov

Functional Materials: Benzisoxazole derivatives have applications in materials science, including the synthesis of dyes and polymers. The rigid, aromatic structure of this compound makes it an attractive building block for creating organic semiconductors, liquid crystals, or polymers with tailored electronic and optical properties. The bromine atom allows for polymerization or functionalization onto surfaces.

Integration of Multiscale Computational Approaches for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the design of new molecules and materials. nih.gov The application of these methods to this compound and its derivatives can guide synthetic efforts and rationalize experimental observations.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity of reactions. tandfonline.com This can help in optimizing conditions for the cross-coupling reactions mentioned in section 7.2 or in predicting potential unanticipated transformations.

Designing Molecules with Targeted Properties: Multiscale modeling, which combines quantum mechanics (for reactive centers) with molecular mechanics (for the larger environment), can be employed to design advanced molecules. nih.govaps.org For example, molecular docking studies can predict the binding affinity of benzisoxazole derivatives to specific biological targets like enzymes or receptors, guiding the design of new potential therapeutic agents. nih.govtandfonline.com Similarly, computational tools can predict the photophysical properties of potential fluorescent probes or the electronic properties of new materials before they are synthesized in the lab.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-phenyl-2,1-benzisoxazole?

- Answer : Two primary methods are reported:

- Photochemical cyclization : Base-mediated reactions using aryl azides (e.g., 2-azidobenzophenone derivatives) under UV light (254 nm) in ethanol, achieving yields up to 40% with alkali metal hydroxides as bases .

- Nitroarene cyclization : Reaction of nitroarenes with benzylic C–H acids in aprotic media using strong bases (e.g., KHMDS) and silylating agents, yielding 90% for 5-chloro analogs, adaptable to bromo derivatives .

- Key Considerations : Solvent polarity and base stoichiometry critically influence yields. Ethanol enhances photochemical efficiency, while excess base (>1 eq.) does not improve outcomes .

Q. How can reaction conditions be optimized for photochemical synthesis?

- Answer : Optimization involves:

- Solvent selection : Ethanol increases yield (35% → 40%) due to improved electron donation to singlet nitrene intermediates .

- Base addition : Alkali metal hydroxides (e.g., NaOH) at 1 equivalent maximize yield without dependency on base type (Table 1 in ).

- Quenchers : Isoprene suppresses triplet nitrene pathways, favoring singlet-mediated cyclization and reducing side products like primary amines .

Q. What spectroscopic techniques confirm the structure of this compound?

- Answer :

- NMR : 1H and 13C NMR identify substituent effects (e.g., H-3 and C-3 shifts) and regiochemistry. For example, bromo substituents downfield-shift aromatic protons .

- X-ray crystallography : Resolves bond angles (e.g., C10–C9–C3 = 113.4°) and planarity of the isoxazole ring, critical for verifying intramolecular interactions .

Advanced Research Questions

Q. How do substituents influence the reactivity and electronic properties of benzisoxazoles?

- Answer :

- Electron-withdrawing groups (e.g., Br) : Stabilize singlet nitrene intermediates, enhancing cyclization efficiency .

- Substituent position : Para-substituted phenyl groups increase steric hindrance, altering dihedral angles (e.g., 70.33° between benzisoxazole and phenyl planes) and reactivity .

- Spectroscopic impact : Thiophenyl substituents cause significant downfield shifts in H-3/C-3 NMR signals, while amino groups induce shielding .

Q. What mechanistic insights explain benzisoxazole formation via nitrene intermediates?

- Answer :

- Singlet vs. triplet nitrenes : Singlet nitrenes undergo 1,5-electrocyclization to form benzisoxazoles, while triplet states favor primary amines. Isoprene quenches triplet pathways, validated by yield increases (e.g., 3-amino-6-nitro derivative) .

- Multiplicity control : Solvent polarity (e.g., ethanol) and base coordination stabilize singlet nitrenes, suppressing intersystem crossing (ISC) .

Q. How can contradictory yield data in different solvents be resolved?

- Answer :

- Systematic analysis : Compare aprotic (e.g., toluene) vs. protic (e.g., ethanol) solvents. Protic solvents enhance singlet nitrene stabilization, while hydrocarbons favor triplet-mediated side products .

- Controlled experiments : Repeat reactions with isoprene to isolate singlet contributions. For example, ethanol + isoprene increases benzisoxazole yields by 25% .

Q. What strategies mitigate side reactions during synthesis?

- Answer :

- Reaction quenching : Rapid cooling post-photolysis minimizes hydrolysis of intermediates .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during nitrene formation, reducing byproducts like azo compounds .

- Temperature control : Maintain 0–5°C during nitrosation to prevent decomposition, as shown in hydrolysis studies of piperidino derivatives .

Methodological Recommendations

- Data contradiction resolution : Cross-validate NMR and X-ray data to confirm regiochemistry. For example, conflicting NMR shifts can arise from solvent effects, necessitating deuteration studies .

- Advanced characterization : Combine DFT calculations with experimental bond angles (e.g., C3–C3a–C4 = 138.2°) to model electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.